MKC-3946 is an inhibitor of inositol-requiring enzyme 1α (IRE1α). It inhibits basal XBP1 splicing, a marker of IRE1α activity, in RPMI 8226 multiple myeloma cells in a concentration-dependent manner. MKC-3946 also inhibits XBP1 splicing induced by endoplasmic reticulum (ER) stress and reduces expression of the XBP1 target genes SEC61A1, p58IPK, and ERdj4 in RPMI 8226 cells. In vitro, it is cytotoxic to multiple myeloma cell lines but has no effect on normal mononuclear cells. In vivo, MKC-3946 (100 mg/kg) reduces tumor growth and XBP1 splicing in an RPMI 8226 mouse xenograft model. MKC3946 is a potent and soluble IRE1α inhibitor. MKC-3946 blocks XBP1 mRNA splicing and exhibits cytotoxicity against AML cells.
Compound Description: DSPIN is a zwitterionic compound synthesized via a condensation reaction between 2-Hydroxy-1-naphthaldehyde and the primary amine-functionalized drug, 4-amino-N-(2,3-dihydrothiazol-2-yl)benzenesulfonamide (Sulfathiazole). The compound's crystal structure, confirmed by SC-XRD, reveals stabilization via various noncovalent interactions. Computational investigations highlight a smaller HOMO/LUMO gap compared to its analogue, ACPIN, suggesting potential differences in reactivity and electronic properties. []
Compound Description: ACPIN, similar to DSPIN, is a zwitterionic compound synthesized by condensing 2-Hydroxy-1-naphthaldehyde with the primary amine-functionalized drug, Pyrimethamine. SC-XRD confirms its imine-based zwitterionic structure, and Hirshfeld surface analysis reveals the presence of various noncovalent interactions contributing to its crystal stability. Computational studies indicate a larger HOMO/LUMO gap compared to DSPIN, implying potential differences in electronic properties and reactivity. []
Compound Description: This family of compounds represents substituted 7-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidine-4(1H)-ones investigated for their potential antioxidant activity. In silico studies, specifically docking scores, were used to select promising candidates for synthesis and in vitro evaluation using DPPH and nitric oxide inhibition assays. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Nalmefene is a morphinane alkaloid. Nalmefene, a 6-methylene analogue of [naltrexone], is an opioid receptor antagonist. It acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors and a partial agonist at the kappa (κ)-opioid receptor. In Europe, nalmefene oral tablets are used to reduce alcohol consumption in adults with alcohol dependence. Nalmefene was approved in the United States in 1995 as an antidote for opioid overdose. Nalmefene injection is used to manage known or suspected opioid overdose. It is used for complete or partial reversal of opioid drug effects, including respiratory depression, induced by either natural or synthetic opioids. The nasal spray formulation of nalmefene was approved by the FDA in May 2023. Nalmefene is an Opioid Antagonist. The mechanism of action of nalmefene is as an Opioid Antagonist. Nalmefene is an opiate receptor antagonist which is used to treat acute opioid overdose and to help in the management of alcohol dependence and addictive behaviors. Nalmefene has not been linked to serum enzyme elevations during therapy or to clinically apparent liver injury. See also: Nalmefene Hydrochloride (has salt form).
A narcotic antagonist with some agonist properties. It is an antagonist at mu opioid receptors and an agonist at kappa opioid receptors. Given alone it produces a broad spectrum of unpleasant effects and it is considered to be clinically obsolete.
Desferricoprogen is a member of the class of 2,5-diketopiperazines that is 2,5-diketopiperazine which is substituted at positions 3 and 6 by 3-(hydroxyamino)propyl groups in which the nitrogens have been acylated by (2E)-5-hydroxy-3-methylpent-2-enoyl groups. The substituent at position 3 has been further modified by having its terminal hydroxy group esterified by condensation with the carboxy group of N(2)-acetyl-N(5)-hydroxy-L-ornithine in which the N(5) nitrogen has been acylated by a (2E)-5-hydroxy-3-methylpent-2-enoyl group. It has a role as a siderophore. It is a hydroxamic acid, a carboxylic ester, a primary alcohol, a member of acetamides, a member of 2,5-diketopiperazines and a homoallylic alcohol. It is a conjugate acid of a desferricoprogen(3-).
Naltiazem, also known as RO-236152, is a calcium channel antagonist potentially for the treatment of arrhythmias, hypertension and myocardial infarction.
Naltalimide, also known as TRK-130, is a unique µ-opioid receptor partial agonist. Naltalimide also enhances the bladder storage function by modulating the afferent limb of the micturition reflex through µ-opioid receptors in the spinal cord. Naltalimide could be a more effective and safer therapeutic agent with a different fashion from antimuscarinics and conventional opioids for overactive bladder.